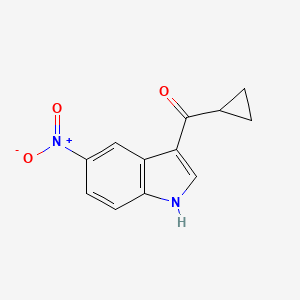
3-cyclopropanecarbonyl-5-nitro-1H-indole
Overview
Description
3-cyclopropanecarbonyl-5-nitro-1H-indole is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Indole derivatives are known to play a significant role in cell biology and have diverse biological and clinical applications .
Mode of Action
Indole derivatives are generally known for their interaction with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically significant properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biological Activity
3-Cyclopropanecarbonyl-5-nitro-1H-indole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
- CAS Number : 1094681-83-0
Biological Activities
Research has indicated that indole derivatives, including this compound, exhibit a range of biological activities. These include:
- Antitumor Activity : Indole compounds have been shown to possess antiproliferative properties against various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and modulation of cell cycle proteins .
- Antimicrobial Properties : Similar compounds have demonstrated activity against bacteria and fungi, suggesting that this compound may also exhibit antimicrobial effects.
- Anti-inflammatory Effects : Compounds within the indole family have been linked to anti-inflammatory activities, which could be beneficial in treating diseases characterized by inflammation .
The biological effects of this compound are believed to arise from its interaction with various molecular targets:
- Caspase Activation : Induction of apoptosis is a key feature, where the compound may activate caspases leading to programmed cell death.
- Enzyme Inhibition : Indoles can inhibit enzymes involved in inflammatory pathways and cancer progression, although specific targets for this compound require further investigation .
Case Studies
- Antitumor Efficacy : A study assessed the cytotoxicity of various indole derivatives, including this compound, on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM for different cell lines .
- Antimicrobial Testing : In vitro assays were conducted to evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound displayed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
Data Table
The following table summarizes the biological activities and corresponding IC50 values for this compound compared to other known indole derivatives.
Properties
IUPAC Name |
cyclopropyl-(5-nitro-1H-indol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(7-1-2-7)10-6-13-11-4-3-8(14(16)17)5-9(10)11/h3-7,13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWVQZIMPRHPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















